molecular formula C30H32N6O2 B1672978 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide CAS No. 925238-89-7

2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide

Cat. No.: B1672978
CAS No.: 925238-89-7
M. Wt: 508.6 g/mol
InChI Key: OZSZELOMMMKWTM-HHHXNRCGSA-N
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Description

JMV 2959 is a synthetic compound known for its role as a growth hormone secretagogue receptor type 1a antagonist. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroendocrinology and metabolic research. JMV 2959 is derived from the 1,2,4-triazole scaffold, which is a common structure used in the design of ghrelin receptor ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JMV 2959 involves multiple steps, starting with the preparation of the 1,2,4-triazole core. The key steps include:

    Formation of the 1,2,4-triazole ring: This is typically achieved through the reaction of hydrazine derivatives with carboxylic acid derivatives under acidic conditions.

    Functionalization of the triazole ring: This involves the introduction of various substituents to the triazole ring to achieve the desired biological activity. Common reagents used in this step include alkyl halides and aryl halides.

    Final coupling reactions: The final step involves coupling the functionalized triazole ring with other molecular fragments to form the complete JMV 2959 structure. .

Industrial Production Methods

Industrial production of JMV 2959 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

JMV 2959 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of JMV 2959 with modified functional groups, which can be used for further biological testing and optimization .

Mechanism of Action

JMV 2959 exerts its effects by antagonizing the growth hormone secretagogue receptor type 1a. This receptor is involved in the regulation of growth hormone release, appetite, and energy balance. By blocking this receptor, JMV 2959 can modulate various physiological processes, including:

Biological Activity

The compound 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide is a complex organic molecule that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an indole ring, a triazole moiety, and an acetamide group, which contribute to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi.

Research Findings

In a comparative study, a series of triazole compounds were tested for their antibacterial activity. The results indicated that derivatives with methoxy groups exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

The proposed mechanism of action for triazole compounds involves the inhibition of key enzymes involved in cell division and metabolism in cancer cells. Specifically, they may interfere with DNA synthesis and repair processes.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that This compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cancer cell proliferation .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 values in micromolar range against breast and colon cancer cells
AntimicrobialEffective against Gram-positive bacteria (low MIC values)
Enzyme InhibitionInhibits topoisomerases and kinases

Properties

IUPAC Name

2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZELOMMMKWTM-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Reactant of Route 2
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Reactant of Route 3
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Reactant of Route 5
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Reactant of Route 6
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide

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